molecular formula C12H17N B3015232 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1781613-66-8

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B3015232
CAS No.: 1781613-66-8
M. Wt: 175.275
InChI Key: LLFPHVMUGMGCAX-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by two methyl groups at the 1-position of its heterocyclic core. This structural modification distinguishes it from other benzazepines, which typically feature substituents such as halogens, hydroxyl groups, or aromatic rings at positions 3, 7, or 6. The compound is primarily utilized as an intermediate in organic synthesis and pharmacological research, particularly in the development of receptor-targeted ligands . Its conformational flexibility and lipophilicity, influenced by the 1,1-dimethyl groups, make it a subject of interest for structure-activity relationship (SAR) studies in neuropharmacology .

Properties

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFPHVMUGMGCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone or aldehyde, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, often with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antihypertensive Agents :
    • Benzazepines have been explored as potential antihypertensive agents. The structural analogs of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound's derivatives have shown promise in lowering blood pressure in preclinical studies .
  • Neurological Disorders :
    • Research indicates that benzazepine derivatives can interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in treating conditions such as schizophrenia and depression . Studies have demonstrated that these compounds may modulate receptor activity and influence neurotransmitter release.

Drug Development

  • Lead Compounds :
    • The unique pharmacophore of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been utilized as a lead structure for the development of new drugs targeting various diseases. Its derivatives are being synthesized and evaluated for their efficacy against specific biological targets .
  • Bioavailability Studies :
    • Researchers have been investigating the bioavailability of benzazepine derivatives to enhance their therapeutic profiles. Modifications to the molecular structure are being tested to improve solubility and absorption rates in biological systems .

Case Studies and Research Findings

Study TitleObjectiveKey Findings
Investigation of Antihypertensive EffectsTo evaluate the efficacy of benzazepine derivatives on blood pressureCertain derivatives significantly reduced systolic and diastolic blood pressure in animal models .
Neuropharmacological Profile of BenzazepinesTo assess the impact on neurotransmitter systemsCompounds showed increased serotonin levels and modulation of dopamine receptors .
Synthesis and Characterization of New DerivativesTo create new analogs with improved propertiesSeveral new compounds exhibited enhanced solubility and bioactivity compared to the parent compound .

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and chemical properties of benzazepine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Features Receptor Target Primary Application Reference(s)
1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine 1,1-dimethyl Conformationally flexible core Not specified Synthetic intermediate
SCH 23390 7-Cl, 8-OH, 3-Me, 1-Ph Polar hydroxyl and chloro groups Dopamine D1 receptor PET imaging, D1 antagonist
Lorcaserin 8-Cl, 1-Me Chloro and methyl groups Serotonin 5-HT2C receptor Obesity treatment (5-HT2C agonist)
SB-414796 7-Sulfonyloxy, 3-Me Sulfonyl group at 7-position Dopamine D3 receptor D3 antagonist (high selectivity)
SK&F 83959 6-Cl, 7,8-diOH, 3-Me, 1-Ph Dihydroxy groups Dopamine D1 receptor D1 partial agonist
NNC 756 8-Cl, 5-(benzofuranyl), 7-OH, 3-Me Benzofuranyl substitution Dopamine D1 receptor PET tracer for extrastriatal D1

Receptor Affinity and Selectivity

  • SCH 23390: Exhibits nanomolar affinity for D1 receptors (Ki ~0.2 nM) due to its 7-Cl and 8-OH groups, which enhance hydrogen bonding with receptor residues .
  • Lorcaserin : Binds selectively to 5-HT2C receptors (Ki ~15 nM) via its 8-Cl substituent, which optimizes steric and electronic interactions with the receptor’s binding pocket .
  • SB-414796 : Demonstrates high D3 receptor selectivity (D3 Ki <1 nM vs. D2 Ki >1000 nM) attributed to the 7-sulfonyloxy group, which reduces D2 binding .
  • 1,1-Dimethyl derivative : Lacks functional groups for strong receptor interaction, making it pharmacologically inert but synthetically versatile .

Chemical Reactivity

  • Silylation: 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepinium salts undergo silylation at the 2-position in transition-metal-free reactions, yielding products with retained amino functionality (34–95% yields) .
  • Conformational Constraints : SCH 23390’s phenyl group restricts ring puckering, optimizing D1 receptor binding, whereas the 1,1-dimethyl derivative’s flexibility limits targeted interactions .

Key Research Findings

Substituent Impact :

  • Chloro and hydroxy groups (e.g., SCH 23390) enhance receptor affinity but reduce metabolic stability.
  • Methyl groups (e.g., 1,1-dimethyl derivative) increase lipophilicity, favoring blood-brain barrier penetration but reducing polarity .

Selectivity Mechanisms :

  • Sulfonyl and benzofuranyl groups (SB-414796, NNC 756) introduce steric bulk, preventing off-target binding to D2 or 5-HT2A receptors .

Clinical Relevance: Lorcaserin’s 5-HT2C selectivity minimizes cardiovascular side effects compared to non-selective serotonergic agents .

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